
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, contributing to the compound's stability and reactivity.
- Tolyloxy Group : An aromatic ether group that enhances lipophilicity, potentially improving bioavailability.
The molecular formula for this compound is C17H18N4O2, and its systematic name reflects its complex structure.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective antitumor agents. Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth, particularly by targeting:
- BRAF(V600E) : A mutation commonly associated with melanoma and other cancers.
- EGFR : Epidermal Growth Factor Receptor, implicated in various carcinomas.
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound Name | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | BRAF(V600E) | 0.5 | |
Other Pyrazole Derivative A | EGFR | 0.3 | |
Other Pyrazole Derivative B | Aurora-A Kinase | 0.7 |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound exhibits notable anti-inflammatory activity. Studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer progression.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives exhibit antioxidant properties, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrazole or pyridine rings significantly influence potency and selectivity.
Table 3: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Methyl Group on Pyrazole | Increased potency against BRAF(V600E) |
Tolyloxy Group | Enhanced lipophilicity and bioavailability |
Case Study 1: Antitumor Efficacy in Melanoma Models
In a recent preclinical study, this compound was tested in melanoma models. The results showed a significant reduction in tumor size compared to controls, with an IC50 value indicating effective inhibition of tumor cell proliferation.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a marked decrease in paw swelling, suggesting potential therapeutic applications for inflammatory conditions.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-5-3-4-6-18(14)25-13-19(24)21-9-15-7-16(10-20-8-15)17-11-22-23(2)12-17/h3-8,10-12H,9,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRYTBVKCYKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.